N-(2-amino-2-oxoethyl)-2-(3-bromophenyl)acetamide

Catalog No.
S16158275
CAS No.
M.F
C10H11BrN2O2
M. Wt
271.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-amino-2-oxoethyl)-2-(3-bromophenyl)acetamide

Product Name

N-(2-amino-2-oxoethyl)-2-(3-bromophenyl)acetamide

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(3-bromophenyl)acetamide

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

InChI

InChI=1S/C10H11BrN2O2/c11-8-3-1-2-7(4-8)5-10(15)13-6-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15)

InChI Key

OBNLLGQPOGHVLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)NCC(=O)N

N-(2-amino-2-oxoethyl)-2-(3-bromophenyl)acetamide is an organic compound characterized by the presence of both an amide and a bromophenyl group. The molecular formula is C9H10BrN2O2C_9H_{10}BrN_2O_2, and it features a 3-bromophenyl moiety attached to an acetamide structure, which includes an amino group and a carbonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The chemical behavior of N-(2-amino-2-oxoethyl)-2-(3-bromophenyl)acetamide can be explored through various reactions typical of amides and substituted phenyl compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Acylation Reactions: The amino group can participate in acylation reactions, forming new amides with different acyl groups.

Research indicates that compounds similar to N-(2-amino-2-oxoethyl)-2-(3-bromophenyl)acetamide exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives show effectiveness against bacterial strains.
  • Urease Inhibition: Compounds with similar structures have been identified as urease inhibitors, which could have implications in treating conditions like kidney stones or certain infections .
  • Anticancer Activity: Certain bromophenyl-containing compounds have demonstrated cytotoxic effects against cancer cell lines.

The synthesis of N-(2-amino-2-oxoethyl)-2-(3-bromophenyl)acetamide typically involves several steps:

  • Formation of the Amine: Starting from 3-bromophenylacetic acid or its derivatives, a reaction with a suitable amine can yield the desired amino compound.
  • Acetamide Formation: The amino compound is then reacted with chloroacetyl chloride or another acylating agent to form the acetamide.
  • Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.

Interaction studies involving N-(2-amino-2-oxoethyl)-2-(3-bromophenyl)acetamide focus on its binding affinity to various biological targets. Preliminary studies suggest that the compound may interact through:

  • Hydrogen Bonding: The amino and carbonyl groups can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions: The bromophenyl group may enhance binding through hydrophobic effects.

Further studies are needed to elucidate specific interaction mechanisms and affinities.

Several compounds share structural similarities with N-(2-amino-2-oxoethyl)-2-(3-bromophenyl)acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(3-bromophenyl)acetamideContains a bromophenyl groupDirectly related to N-(2-amino-2-oxoethyl)-2-(3-bromophenyl)acetamide but lacks the amino side chain.
N-(4-bromophenyl)acetamideSubstituted at para positionSimilar activity profile but different substitution pattern may affect biological activity.
N-(bromoaryl)acetamidesVarious aryl substitutionsBroad range of activities depending on aryl substituents; highlights the importance of substitution in activity.
4-Bromoaniline derivativesAmino group at para positionExhibits different reactivity patterns due to the presence of an amino group directly attached to the aromatic ring.

These comparisons highlight the unique aspects of N-(2-amino-2-oxoethyl)-2-(3-bromophenyl)acetamide in terms of its structure and potential biological activity, emphasizing how variations in substitution can lead to differing properties and applications in medicinal chemistry.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

270.00039 g/mol

Monoisotopic Mass

270.00039 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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